Tebipenem Pivoxil
Übersicht
Beschreibung
Tebipenem-Pivozil ist ein oral bioverfügbares Prodrug von Tebipenem, einem Carbapenem-Antibiotikum. Es wurde entwickelt, um Bakterien zu bekämpfen, die eine Resistenz gegen häufig verwendete Antibiotika entwickelt haben. Tebipenem-Pivozil ist als Ester formuliert, um die Absorption und Bioverfügbarkeit zu verbessern .
Herstellungsmethoden
Die Herstellung von Tebipenem-Pivozil umfasst mehrere Schritte:
Kondensationsreaktion: Azabicyclophosphat und 3-Mercapto-1-(1,3-Thiazolin-2-yl)azetidin-Hydrochlorid werden unter Verwendung von Acetonitril als Lösungsmittel in Gegenwart von Diisopropylethylamin kondensiert.
Hydrierung: Die resultierende Verbindung wird in einem Gemisch aus Essigsäureäther und wässriger Kaliumbicarbonatlösung hydriert, um p-Nitrobenzyl zu entfernen und Tebipenem zu ergeben.
Chemische Reaktionsanalyse
Tebipenem-Pivozil unterliegt verschiedenen chemischen Reaktionen:
Hydrolyse: In wässrigen Lösungen wird Tebipenem-Pivozil zu Tebipenem, seiner aktiven Form, hydrolysiert.
Oxidation: Tebipenem-Pivozil kann Oxidationsreaktionen unterliegen, die zur Bildung von Abbauprodukten führen.
Photolyse und Thermolyse: Tebipenem-Pivozil ist empfindlich gegenüber Abbau durch Licht und Wärme, was zu verschiedenen Abbauprodukten führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Ammoniumacetat, Acetonitril und Triethylamin. Das Hauptprodukt, das bei der Hydrolyse von Tebipenem-Pivozil entsteht, ist Tebipenem .
Wissenschaftliche Forschungsanwendungen
Tebipenem-Pivozil hat verschiedene wissenschaftliche Forschungsanwendungen:
Antibakterielle Eigenschaften: Es ist wirksam gegen eine Vielzahl von pathogenen Bakterien, darunter Methicillin-resistenter Staphylococcus aureus und Extended-Spectrum Beta-Lactamase-produzierende Enterobacteriaceae.
Behandlung von Infektionen: Tebipenem-Pivozil wird zur Behandlung von komplizierten Harnwegsinfektionen und akuter Pyelonephritis eingesetzt.
Alternative Therapie: Es wurde als alternative Therapie für schwere gastrointestinale Infektionen, die durch weit verbreitete, arzneimittelresistente Shigella spp. verursacht werden, umfunktioniert.
Wirkmechanismus
Tebipenem-Pivozil ist ein Prodrug, das im Körper zu Tebipenem umgewandelt wird. Tebipenem entfaltet seine antibakterielle Wirkung durch Hemmung von Penicillin-bindenden Proteinen (PBPs) in der bakteriellen Zellwand. Diese Hemmung stört die Zellwandsynthese, was zum Absterben der Bakterienzellen führt .
Wissenschaftliche Forschungsanwendungen
Tebipenem pivoxil has several scientific research applications:
Antibacterial Properties: It is effective against a variety of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae.
Treatment of Infections: This compound is used in the treatment of complicated urinary tract infections and acute pyelonephritis.
Alternative Therapy: It has been repurposed as an alternative therapy for severe gastrointestinal infections caused by extensively drug-resistant Shigella spp.
Wirkmechanismus
Target of Action
Tebipenem pivoxil, a broad-spectrum orally-administered antibiotic, primarily targets the penicillin-binding proteins (PBPs) in both gram-positive and gram-negative bacteria . PBPs play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
As a member of the carbapenem subgroup of β-lactam antibiotics, this compound exhibits bactericidal activity by binding to PBPs . This binding prevents the bacteria from forming the cross-linking of peptidoglycan strands, thereby disrupting the integrity of the bacterial cell wall . The disruption of the cell wall leads to bacterial cell death, making this compound effective against bacteria that have acquired antibiotic resistance .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the disruption of bacterial cell wall synthesis. By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan strands, an essential component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .
Pharmacokinetics
This compound is a prodrug that is converted into its active form, tebipenem, in the enterocytes of the gastrointestinal tract via intestinal esterases . The pharmacokinetic properties of this compound have been studied in healthy subjects and patients with infections . The time to maximum concentration (Tmax) was reached at 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) were proportional to the dose in the range of 100-400 mg . The cumulative amount of tebipenem excreted in urine by 24 hours accounted for up to 90% of the administered dose .
Result of Action
The result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cell to lyse and die . This makes it effective against a broad spectrum of bacteria, including those that have developed resistance to other antibiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption, metabolism, and excretion of this compound may vary among different populations due to ethnic differences . Furthermore, the efficacy of this compound can be affected by the type of infection and the specific strain of bacteria. For example, this compound has shown promising activity against multidrug-resistant Shigella spp., which cause severe gastrointestinal infections .
Biochemische Analyse
Biochemical Properties
Tebipenem pivoxil is a prodrug that converts to tebipenem, its pharmacologically active metabolite, in intestinal epithelial cells as a result of the action of carboxylesterase . It binds to penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis . The nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .
Cellular Effects
This compound has activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . It restrains penicillin-binding proteins and destroys the cell walls of pathogens .
Molecular Mechanism
This compound is a prodrug that is rapidly converted to the active moiety, tebipenem, by enterocytes . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . A nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .
Temporal Effects in Laboratory Settings
In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . In the multiple-ascending-dose phase, tebipenem maximum concentration was reached within 1.5 h and was dose proportional on day 1 and higher than dose proportional (2.7-fold) on day 14 .
Dosage Effects in Animal Models
In all the sepsis mouse models, the simultaneous administration of the this compound tablets significantly reduced mortality of the sepsis-model mice as compared with the control . The survival rate in the this compound tablet group was remarkably higher than that in the meropenem group in all the sepsis mouse models tested .
Metabolic Pathways
This compound is absorbed by multiple intestinal transport routes (including uptake transporters OATP) and then metabolized to tebipenem or its metabolites by drug-metabolizing enzymes (including epoxide hydrolase and renal dehydropeptidase-I) .
Transport and Distribution
This compound demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound hydrobromide .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily acts in the periplasmic space where it binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis .
Vorbereitungsmethoden
The preparation of tebipenem pivoxil involves several steps:
Condensation Reaction: Azabicyclo phosphate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride are condensed using acetonitrile as a solvent in the presence of diisopropylethylamine.
Hydrogenation: The resulting compound undergoes hydrogenation in a mixed solvent of acetic ether and potassium bicarbonate aqueous solution to remove p-nitrobenzyl, yielding tebipenem.
Analyse Chemischer Reaktionen
Tebipenem pivoxil undergoes various chemical reactions:
Hydrolysis: In aqueous solutions, this compound is hydrolyzed to tebipenem, its active form.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of degradation products.
Photolysis and Thermolysis: This compound is susceptible to degradation under light and heat, resulting in various degradation products.
Common reagents used in these reactions include ammonium acetate, acetonitrile, and triethylamine. The major product formed from the hydrolysis of this compound is tebipenem .
Vergleich Mit ähnlichen Verbindungen
Tebipenem-Pivozil ist unter den Carbapenemen aufgrund seiner oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen sind:
Meropenem: Ein weiteres Carbapenem-Antibiotikum, das jedoch intravenös verabreicht wird.
Imipenem: Ein Carbapenem, das ebenfalls intravenös verabreicht wird und oft in Kombination mit Cilastatin verabreicht wird, um einen renalen Abbau zu verhindern.
Ertapenem: Ein intravenöses Carbapenem mit einer längeren Halbwertszeit, das eine einmal tägliche Dosierung ermöglicht.
Die orale Bioverfügbarkeit von Tebipenem-Pivozil macht es zu einer geeigneten Option für die ambulante Therapie und reduziert den Bedarf an intravenöser Verabreichung und Krankenhausaufenthalten.
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDIPVBUUXCDG-QHSBEEBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167228 | |
Record name | Tebipenem pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-24-8 | |
Record name | Tebipenem pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebipenem pivoxil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebipenem pivoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tebipenem pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEBIPENEM PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?
A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that this compound is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of this compound has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.
Q3: Are there any spectroscopic data available regarding the characterization of this compound?
A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between this compound and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of this compound. []
Q4: How stable is this compound under different storage conditions?
A4: this compound, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.
Q5: Does this compound interact with common excipients used in pharmaceutical formulations?
A5: Yes, research has shown that excipients can react with this compound and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.
Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?
A6: Yes, several strategies have been explored to optimize this compound formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with this compound, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]
Q7: What is known about the dissolution rate and solubility of this compound?
A8: this compound formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Various analytical techniques are employed, including:
- HPLC-DAD: This method separates and quantifies this compound and its degradation products. []
- UHPLC/QTOF-MS/MS: This technique identifies and characterizes this compound and its related impurities in pharmaceutical formulations. []
- LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]
Q9: How is this compound absorbed and metabolized in the body?
A10: this compound is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.
Q10: What are the primary routes of elimination for tebipenem?
A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []
Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?
A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]
Q12: Has this compound demonstrated efficacy in clinical trials?
A12: Yes, this compound has shown efficacy in clinical trials for various infections:
- Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]
- Pediatric Infections: this compound is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]
- Acute Otitis Media (AOM): Studies suggest a 3-day course of this compound is effective in treating AOM in children. []
Q13: What is the safety profile of this compound?
A15: Clinical trials indicate that this compound is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]
Q14: Is there research on using this compound for infections beyond those mentioned in the provided abstracts?
A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand this compound's therapeutic applications.
Q15: Are there any known drug-drug interactions with this compound?
A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]
Q16: Are there biomarkers being investigated to predict the efficacy of this compound?
A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []
Q17: What is the distribution of tebipenem in the body after administration of this compound?
A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]
Q18: Does this compound have an impact on the central nervous system?
A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.